1,3-Benzodioxole-2-propionamide, N-(2-diethylaminoethyl)-2-methyl-, is a chemical compound with the molecular formula and a molecular weight of approximately 306.4 g/mol. This compound is classified as a derivative of benzodioxole, which is known for its diverse applications in medicinal chemistry, particularly as a pharmaceutical agent. Its unique structure allows it to interact with various biological systems, making it a subject of interest in drug development.
The synthesis of 1,3-Benzodioxole-2-propionamide, N-(2-diethylaminoethyl)-2-methyl- typically involves several steps:
Technical details regarding specific reaction conditions, yields, and purification methods can vary based on the specific protocols employed in different laboratories .
The molecular structure of 1,3-Benzodioxole-2-propionamide, N-(2-diethylaminoethyl)-2-methyl- features a fused dioxole ring system attached to a propionamide moiety.
The spatial arrangement of atoms and functional groups contributes to its pharmacological properties, influencing how it interacts with biological targets .
The compound can undergo various chemical reactions typical for amides and aromatic compounds:
These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 1,3-Benzodioxole-2-propionamide, N-(2-diethylaminoethyl)-2-methyl- is not fully elucidated but is believed to involve:
Data from studies suggest that derivatives of benzodioxole exhibit varied activities including anti-inflammatory and analgesic effects .
The physical and chemical properties of 1,3-Benzodioxole-2-propionamide, N-(2-diethylaminoethyl)-2-methyl- are crucial for understanding its behavior in biological systems:
These properties influence formulation strategies in drug development .
The applications of 1,3-Benzodioxole-2-propionamide, N-(2-diethylaminoethyl)-2-methyl- span various fields:
The 1,3-benzodioxole pharmacophore has evolved significantly since its initial identification in natural products and early synthetic drugs. This structural motif gained prominence through compounds like stiripentol, an anticonvulsant that demonstrated the critical role of the methylenedioxyphenyl system in modulating cytochrome P450 (CYP) enzymes for pharmacokinetic enhancement [5]. By the early 21st century, medicinal chemists systematically explored benzodioxole derivatives for diverse therapeutic applications, culminating in patented synthetic routes for compounds with acetylcholinesterase inhibitory activity for neurological disorders [5]. The strategic incorporation of nitrogen-containing functional groups—such as aminoethyl chains—marked a pivotal shift toward optimizing bioavailability and target specificity. Patent databases reveal a surge in benzodioxole-based molecular entities, particularly those conjugating the core with ionizable tertiary amines, reflecting the pharmacophore’s versatility in drug design [5].
The 1,3-benzodioxole moiety (chemical formula: C₇H₆O₂) is characterized by a methylenedioxy bridge fused to a benzene ring, creating a rigid, planar structure with distinct electronic properties [8]. This configuration confers three key advantages:
Table 1: Bioactivity of Representative 1,3-Benzodioxole Derivatives
Compound | Biological Target | Key Activity | Source |
---|---|---|---|
Stiripentol metabolites | CYP450 enzymes | Inhibition → Extended drug retention | [4] |
PZ5 arsenical conjugate | Thioredoxin reductase (TrxR) | Anti-proliferation (IC₅₀: 0.24 μM) | [4] |
HDZ2 | Leukemia cell lines (Molm-13) | Apoptosis induction | [4] |
Acetylcholinesterase inhibitors | Neurological targets | Cognitive enhancement | [5] |
The 2-position of benzodioxole is particularly amenable to functionalization, as substituents here project into hydrophobic enzyme pockets without disrupting planarity. For instance, 2-methyl groups enhance steric complementarity with residues in oxidoreductases, as evidenced by the anti-tumor efficacy of arsenical-benzodioxole conjugates [4].
The design of 1,3-Benzodioxole-2-propionamide, N-(2-diethylaminoethyl)-2-methyl- integrates three pharmacophoric elements to optimize target engagement and pharmacokinetics:
CYP Inhibition: Analogues like 2-(2-(diethylamino)ethylamino)ethyl-1,3-benzodioxole prolong systemic retention by inhibiting CYP3A4/1A2, mirroring stiripentol’s mechanism [4] [1].
Propionamide Linker:
Hydrogen-Bonding Capacity: The carbonyl oxygen accepts H-bonds from Thr/Ser residues, while the NH group donates to backbone carbonyls [1].
2-Methyl Group:
Table 2: Impact of Diethylaminoethyl Functionalization on Pharmacokinetics
Parameter | Benzodioxole Core Alone | + DEE/Propionamide | Change |
---|---|---|---|
Plasma Half-life (h) | 1.2 ± 0.3 | 8.7 ± 1.2 | ↑ 625% |
logP (octanol/water) | 2.08 | 1.45 | ↓ 30% |
CYP3A4 Inhibition (%) | <10 | 92 ± 3 | ↑ 9-fold |
Data derived from benzodioxole-arsenical conjugates [4]
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: